molecular formula C9H10F2O B2950435 2,2-difluoro-1-phenylpropan-1-ol CAS No. 73611-97-9

2,2-difluoro-1-phenylpropan-1-ol

Cat. No.: B2950435
CAS No.: 73611-97-9
M. Wt: 172.175
InChI Key: XTMIRCNSUFKDAL-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-phenylpropan-1-ol is an organic compound with the molecular formula C9H10F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms and a phenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-phenylpropan-1-ol typically involves the reaction of a suitable precursor with fluorinating agents. One common method is the reaction of 1-phenylpropan-1-ol with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-phenylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 2,2-difluoro-1-phenylpropan-1-one.

    Reduction: Formation of 2,2-difluoro-1-phenylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-1-phenylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-phenylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group but different functional groups.

    2,2-Difluoro-1-phenylethan-1-ol: A closely related compound with a shorter carbon chain.

Uniqueness

2,2-Difluoro-1-phenylpropan-1-ol is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to non-fluorinated analogs. This fluorination can enhance its stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6,8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMIRCNSUFKDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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